Ethyl 4-amino-2-methoxybenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-amino-2-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(12)8-5-4-7(11)6-9(8)13-2/h4-6H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXBQXFRXCNWCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432527 | |
| Record name | Ethyl 4-amino-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14814-06-3 | |
| Record name | Ethyl 4-amino-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Research Context and Significance of Ethyl 4 Amino 2 Methoxybenzoate
Historical Perspectives in Aminobenzoate Chemistry
The field of aminobenzoate chemistry is built upon foundational molecules like 4-aminobenzoic acid, also known as para-aminobenzoic acid or PABA. nih.govwikipedia.org Known since 1863, PABA is an organic compound comprising a benzene (B151609) ring substituted with an amino and a carboxyl group. nih.govwikipedia.org Historically, it gained attention as a growth factor for certain microorganisms and as a crucial precursor in the bacterial synthesis of folic acid. nih.govyoutube.comhmdb.ca This biochemical pathway was famously targeted by sulfonamide antibiotics, which compete with PABA to halt bacterial growth. youtube.com
In the mid-20th century, PABA became one of the first chemical agents to be incorporated into sunscreens after a patent was issued in 1943. wikipedia.org Its ability to absorb UVB radiation was demonstrated to reduce UV-induced skin damage in early studies. wikipedia.org Although its use in sunscreens has since diminished due to issues with skin allergies and concerns over its potential to increase cellular UV damage under certain conditions, PABA's historical role was pivotal. wikipedia.org It established aminobenzoic acids as a vital class of compounds, spurring further research into their derivatives for industrial and medicinal applications, including the synthesis of azo dyes and folic acid. nih.govacs.org
Structural Framework and Relevance in Chemical Synthesis
Ethyl 4-amino-2-methoxybenzoate (CAS No. 14814-06-3) is a derivative of PABA characterized by an ethyl ester in place of the carboxylic acid proton and a methoxy (B1213986) group (-OCH₃) at the 2-position of the benzene ring. vulcanchem.com Its molecular formula is C₁₀H₁₃NO₃. vulcanchem.com This specific arrangement of an amino group, a methoxy group, and an ethyl ester group on the aromatic ring dictates its chemical properties and makes it a versatile intermediate in chemical synthesis.
The structural features of this compound allow for a variety of chemical transformations. The amino group provides a site for nucleophilic attack, enabling reactions like acylation and diazotization. The electron-donating nature of both the amino and methoxy groups influences the reactivity of the aromatic ring, while the ethyl ester moiety can be hydrolyzed back to a carboxylic acid if needed.
The synthesis of aromatic amines like this compound is a significant area of research. orgsyn.org Common industrial methods for producing aminobenzoate esters include the Fischer esterification of the corresponding aminobenzoic acid or the reduction of a nitro-substituted precursor. patsnap.com For example, ethyl p-aminobenzoate can be synthesized by the esterification of p-aminobenzoic acid with ethanol (B145695) or through the reduction of ethyl p-nitrobenzoate. orgsyn.orgpatsnap.com Transesterification is another process used to prepare different aminobenzoate esters. google.com
The core structure of this compound is particularly relevant in medicinal chemistry. The closely related methyl ester, Mthis compound, is a known intermediate in the production of important pharmaceutical agents, highlighting the value of the 4-amino-2-methoxybenzoate scaffold. sigmaaldrich.comchemsrc.combiosynth.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 14814-06-3 chemicalbook.com |
| Molecular Formula | C₁₀H₁₃NO₃ vulcanchem.com |
| Molecular Weight | 195.21 g/mol vulcanchem.com |
| IUPAC Name | This compound vulcanchem.com |
| Melting Point | 89-92°C |
| Appearance | Solid |
Note: Physicochemical data is compiled from various chemical suppliers.
Current Research Landscape of Methoxy- and Aminobenzoate Esters
The structural motif of an aminobenzoate ester with a methoxy substituent continues to be an active area of research, primarily driven by medicinal chemistry and materials science. researchgate.net Scientists utilize these compounds as "building blocks" to construct more complex molecules with tailored biological activities. nih.govnih.gov The presence of the methoxy group, in particular, is known to enhance a molecule's binding to biological targets and improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). researchgate.net
Recent studies show that aminobenzoate derivatives are foundational for synthesizing a wide range of compounds, including those with potential anticancer and antimicrobial properties. nih.gov For example, the synthesis of novel aminophenyl benzothiazoles and other heterocyclic systems often begins with substituted aminobenzoates. nih.govnih.gov These building blocks contain chemically accessible functional groups that allow for systematic modifications, enabling researchers to explore the chemical space around a core structure to optimize its function. nih.gov Furthermore, 4-aminobenzoic acid esters of polyethylene (B3416737) glycol are being explored as advanced reagents for the pegylation of therapeutic proteins, a process that can improve the efficacy and stability of protein-based drugs. rsc.orgrsc.org This demonstrates the enduring relevance and expanding applications of aminobenzoate esters in modern chemical and pharmaceutical research.
Synthetic Methodologies and Chemical Transformations of Ethyl 4 Amino 2 Methoxybenzoate
Strategies for the Direct Synthesis of Ethyl 4-amino-2-methoxybenzoate
The direct synthesis of this compound can be achieved through the esterification of 4-amino-2-methoxybenzoic acid. This process typically involves reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst.
Another approach involves the reduction of a nitro-substituted precursor, such as Ethyl 4-nitro-2-methoxybenzoate. This transformation is commonly carried out using reducing agents like tin(II) chloride or through catalytic hydrogenation.
Precursor Chemistry and Synthetic Pathways to Key Intermediates
The synthesis of this compound often relies on the preparation of key precursors, including its methyl ester counterpart and the corresponding carboxylic acid.
Mthis compound is a crucial intermediate. One common synthetic route starts from p-aminosalicylic acid. This starting material undergoes simultaneous methylesterification of the carboxylic acid group and methylation of the hydroxyl group. This transformation can be achieved in a single step by reacting p-aminosalicylic acid with dimethyl sulfate (B86663) under alkaline and anhydrous conditions googleapis.com. The reaction is typically performed in an organic solvent like acetone (B3395972) in the presence of a base such as potassium hydroxide (B78521) googleapis.comgoogle.com.
An alternative pathway involves the reduction of Methyl 4-nitro-2-methoxybenzoate. This can be accomplished through various reduction methods to convert the nitro group to an amino group.
4-amino-2-methoxybenzoic acid is another key precursor. It can be synthesized from 2-methoxy-4-nitrobenzoic acid through the reduction of the nitro group sigmaaldrich.com. The reduction is a standard transformation in organic synthesis and can be achieved using various reagents, including catalytic hydrogenation or metal-acid combinations. Additionally, hydrolysis of the corresponding methyl ester, Mthis compound, under acidic or basic conditions also yields 4-amino-2-methoxybenzoic acid .
A documented method for producing 4-amino-2-methoxybenzoic acid involves the methylation of p-aminosalicylic acid using dimethyl sulfate in an acetone solution with potassium hydroxide google.com.
Advanced Derivatization and Functionalization Reactions
This compound and its derivatives are versatile scaffolds for further chemical modifications, enabling the synthesis of a wide range of more complex molecules.
The benzene (B151609) ring of the benzoate (B1203000) scaffold is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups masterorganicchemistry.commasterorganicchemistry.comyoutube.comyoutube.com. Due to the presence of the activating amino and methoxy (B1213986) groups, these reactions are generally facile.
Halogenation, such as chlorination, bromination, or iodination, can be achieved using appropriate halogenating agents google.com. For instance, the chlorination of the related Mthis compound can be carried out using N-chlorosuccinimide in a solvent like DMF google.com. The position of substitution is directed by the existing activating groups on the aromatic ring.
The ester and amino functionalities of this compound and its derivatives allow for a variety of transformations.
Amidation: The amino group can be acylated to form amides. This is typically achieved by reacting the amino-benzoate with an acyl chloride or a carboxylic acid anhydride (B1165640) . Amidation can also be performed directly with carboxylic acids using coupling agents or under conditions that facilitate the removal of water nih.govresearchgate.net.
Transesterification: The ethyl ester group can be converted to other esters through transesterification. This reaction involves heating the ethyl ester with another alcohol in the presence of a suitable catalyst google.com. The equilibrium of the reaction can be shifted by using an excess of the new alcohol or by removing the ethanol that is formed.
Below is an interactive data table summarizing the key reactions discussed:
| Reaction Type | Starting Material | Reagents/Conditions | Product |
| Esterification | 4-amino-2-methoxybenzoic acid | Ethanol, Acid Catalyst | This compound |
| Nitro Reduction | Ethyl 4-nitro-2-methoxybenzoate | SnCl₂, or H₂/Catalyst | This compound |
| Methylation/Esterification | p-Aminosalicylic acid | Dimethyl sulfate, KOH, Acetone | Mthis compound googleapis.comgoogle.com |
| Hydrolysis | Mthis compound | Acid or Base | 4-amino-2-methoxybenzoic acid |
| Halogenation | Mthis compound | N-chlorosuccinimide, DMF | Methyl 4-amino-5-chloro-2-methoxybenzoate google.com |
| Amidation | This compound | Acyl chloride or Carboxylic anhydride | N-Acyl derivative |
| Transesterification | This compound | Another alcohol, Catalyst | Different alkyl 4-amino-2-methoxybenzoate google.com |
Formation of Schiff Bases and other Imine Derivatives from the Amino Group
The primary amino group in this compound and its analogues, such as ethyl 4-aminobenzoate (B8803810), is a reactive site for condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction typically involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the characteristic -C=N- double bond.
The synthesis is often carried out by refluxing equimolar amounts of the aminobenzoate ester and a suitable aldehyde or ketone in a solvent like ethanol. researchgate.net An acid catalyst, such as glacial acetic acid, is frequently added in small amounts to facilitate the dehydration step. researchgate.netorientjchem.org For instance, the Schiff base (E)-ethyl 4-(2-hydroxybenzylideneamino)benzoate can be synthesized by refluxing ethyl 4-aminobenzoate (benzocaine) with salicylaldehyde (B1680747) in ethanol with a few drops of glacial acetic acid for several hours. researchgate.net
Recent research has explored more efficient catalytic methods. Methane sulfonic acid, a Brønsted acid catalyst, has been shown to effectively promote the synthesis of Schiff bases from ethyl 2-aminobenzoate (B8764639) and various aromatic aldehydes at room temperature, achieving high yields in a short reaction time. amazonaws.com This suggests that similar catalytic systems could be applied to this compound for efficient imine formation.
Below is a table summarizing various reaction conditions for the synthesis of Schiff bases from analogues of this compound.
| Amine Reactant | Carbonyl Reactant | Catalyst | Solvent | Conditions | Yield (%) |
| Ethyl 4-aminobenzoate | Salicylaldehyde | Glacial Acetic Acid | Ethanol | Reflux, 3h | - |
| Ethyl 2-aminobenzoate | 4-Bromobenzaldehyde | Methane Sulfonic Acid (5 mol%) | Ethanol | Room Temp, 20 min | 96% |
| 5-(4-aminophenyl)-1,3,4-oxadiazole derivatives | Aromatic Aldehydes | Glacial Acetic Acid | Ethanol/Methanol (B129727) | Reflux | - |
This table presents data based on reactions with structural analogues of this compound to illustrate common synthetic methodologies.
Cyclocondensation Reactions for Heterocyclic Compound Synthesis
The bifunctional nature of this compound and its derivatives makes them excellent starting materials for the synthesis of various heterocyclic compounds through cyclocondensation reactions. These reactions involve the formation of two new bonds to create a ring system.
A common strategy involves the initial conversion of the ethyl ester group into a more reactive intermediate, such as a hydrazide. For example, ethyl 4-aminobenzoate can be converted into 4-aminobenzohydrazide (B1664622) by refluxing with hydrazine (B178648) hydrate (B1144303) in ethanol. orientjchem.org This hydrazide can then serve as a key building block for heterocycles.
The 4-aminobenzohydrazide can undergo cyclocondensation with carbon disulfide (CS2) in the presence of potassium hydroxide to form a 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thione. orientjchem.org This reaction proceeds through the formation of a potassium salt of the dithiocarbazate, which then cyclizes upon acidification. orientjchem.org Similarly, reaction of the hydrazide with cyanogen (B1215507) bromide can yield 5-(4-aminophenyl)-1,3,4-oxadiazol-2-amine. orientjchem.org These oxadiazole rings are important scaffolds in medicinal chemistry.
Another example involves the reaction of ethyl 4-aminobenzoate with sodium azide (B81097) and triethyl orthoformate to form a tetrazole derivative, which can be further modified to create other heterocyclic systems. researchgate.net These reactions highlight the versatility of aminobenzoate esters in constructing complex molecular architectures.
Metal Coordination Chemistry and Ligand Design involving Aminobenzoate Esters
Aminobenzoate esters and their derivatives, particularly Schiff bases, are effective ligands in coordination chemistry. The presence of nitrogen and oxygen donor atoms allows them to form stable complexes with a variety of transition metals. The design of these ligands can be tailored to influence the geometry, stability, and reactivity of the resulting metal complexes.
Schiff base ligands derived from aminobenzoic acids or their esters can act as bidentate or multidentate ligands. For instance, a Schiff base formed from 4-methoxybenzaldehyde (B44291) and 2-aminobenzoic acid has been shown to coordinate with Ni(II) through the azomethine nitrogen and the deprotonated carboxylate oxygen, forming a square planar complex. imist.ma
Mixed ligand complexes have also been synthesized using both a Schiff base and 2-aminobenzoic acid as ligands, forming octahedral structures with transition metal ions like Cr(III), Mn(II), Fe(III), Co(II), and Ni(II). researchgate.net The coordination typically involves the imine nitrogen of the Schiff base and the amino and carboxylate groups of the aminobenzoic acid. researchgate.net The resulting metal complexes often exhibit interesting magnetic and spectroscopic properties and have potential applications in catalysis and materials science. mdpi.com
Table of Metal Complexes with Aminobenzoate-Derived Ligands:
| Metal Ion | Ligand(s) | Proposed Geometry |
|---|---|---|
| Ni(II) | Schiff base from 4-methoxybenzaldehyde and 2-aminobenzoic acid | Square Planar |
| Cr(III), Mn(II), Fe(III), Co(II), Ni(II) | Schiff base + 2-aminobenzoic acid | Octahedral |
Catalytic Approaches in the Synthesis of this compound and its Analogues
The synthesis of this compound and its analogues often involves the reduction of the corresponding nitro compound. Catalytic hydrogenation is a widely used, efficient, and clean method for this transformation.
A highly effective laboratory-scale synthesis of ethyl p-aminobenzoate involves the catalytic reduction of ethyl p-nitrobenzoate. orgsyn.org The reaction is carried out by shaking an alcoholic solution of the nitro ester with hydrogen gas in the presence of a platinum oxide catalyst. orgsyn.org This method is rapid, typically completed in minutes, and provides near-quantitative yields of the desired amine. orgsyn.org
Other methods for the reduction of nitrobenzoates include using reagents like tin and alcoholic hydrochloric acid or iron in the presence of a small amount of acid. orgsyn.org However, catalytic hydrogenation is often preferred due to its convenience and high efficiency. orgsyn.org A patent also describes a one-pot synthesis of ethyl p-aminobenzoate from p-nitrobenzoic acid using a composite catalyst consisting of a sulfate, an inorganic reducing agent, diatomite, and an amine promoter under reflux conditions. google.com
Another synthetic route involves the esterification of the corresponding aminobenzoic acid. For instance, p-aminobenzoic acid can be esterified using ethanol in the presence of a catalyst like sulfuric acid. google.com A method using thionyl chloride as a dehydrating agent for the esterification has also been reported to give high yields and purity. google.com
| Starting Material | Reagents/Catalyst | Product | Key Features |
| Ethyl p-nitrobenzoate | H₂, Platinum Oxide | Ethyl p-aminobenzoate | Fast reaction, high yield (91-100%) |
| p-Nitrobenzoic Acid | Ethanol, Composite Catalyst | Ethyl p-aminobenzoate | One-pot synthesis, catalyst can be reutilized |
| p-Aminobenzoic Acid | Ethanol, Thionyl Chloride | Ethyl p-aminobenzoate | Rapid reaction, high yield and purity |
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogues, making the process more efficient and cost-effective for industrial applications.
In the catalytic hydrogenation of ethyl p-nitrobenzoate, the efficiency of the reaction is high, with yields reported to be between 91% and 100%. orgsyn.org The optimization here lies in the purity of the starting material; the ethyl p-nitrobenzoate should be recrystallized to remove any acidic impurities before reduction. orgsyn.org The process itself is rapid, requiring only about seven minutes, which is a significant advantage. orgsyn.org
For syntheses involving multiple steps, such as the preparation of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid from a methyl benzoate precursor, optimization involves careful control of reaction temperatures and pH. google.com For example, during the addition of diethyl sulfate, the reaction temperature is maintained at 35-40°C. google.com After the reaction, the product is precipitated by adjusting the pH to 2-3 with hydrochloric acid at a temperature below 40°C, followed by cooling to below 15°C to maximize recovery. These controlled steps lead to high molar yields, often in the range of 85-90%. google.com
In esterification reactions, such as the synthesis of ethyl p-aminobenzoate from p-aminobenzoic acid, the choice of catalyst and reaction conditions is key. Using thionyl chloride as both a catalyst and dehydrating agent allows the esterification to proceed efficiently. google.com The process involves dropwise addition of thionyl chloride at 0-50°C, followed by heating to reflux for 4-10 hours. google.com Post-reaction workup, including neutralization and recrystallization, is vital for obtaining a high-purity product. google.com The development of composite catalysts also aims to simplify the process, allowing for solvent operation and catalyst reutilization, which are important factors for industrial-scale synthesis. google.com
Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Amino 2 Methoxybenzoate
Vibrational Spectroscopic Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful technique for identifying the various functional groups present in a molecule based on their characteristic absorption of infrared radiation. The FT-IR spectrum of Ethyl 4-amino-2-methoxybenzoate, typically recorded in the solid phase, reveals a number of key absorption bands that confirm its structure. nih.gov
Key functional group vibrations include the N-H stretching of the amino group, the C-H stretching of the aromatic ring and the ethyl and methoxy (B1213986) groups, the C=O stretching of the ester group, and various bending and stretching vibrations of the benzene (B151609) ring. The assignments are often supported by computational studies, such as Density Functional Theory (DFT) calculations, which help in correlating the observed frequencies with specific vibrational modes. nih.govnih.gov
Table 1: Selected FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3500 | N-H stretching (asymmetric and symmetric) |
| ~2980 | C-H stretching (asymmetric) of CH₃ |
| ~1700 | C=O stretching of the ester group |
| ~1600, ~1500 | C=C stretching of the aromatic ring |
| ~1250 | C-O stretching of the ester and ether |
| ~1100 | C-N stretching |
Note: The exact wavenumbers can vary slightly depending on the experimental conditions and the physical state of the sample.
Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrational Analysis
Complementing FT-IR, FT-Raman spectroscopy provides information about the vibrational modes that involve a change in the polarizability of the molecule. The FT-Raman spectrum of this compound has also been recorded and analyzed. nih.gov This technique is particularly useful for observing symmetric vibrations and vibrations of the carbon skeleton, which may be weak or absent in the FT-IR spectrum.
The combination of both FT-IR and FT-Raman data allows for a more complete picture of the vibrational modes of the molecule. nih.govnih.gov
Detailed Vibrational Assignments and Normal Coordinate Analysis (NCA)
For a precise understanding of the vibrational spectra, a Normal Coordinate Analysis (NCA) is often performed. nih.gov This computational method involves the calculation of the vibrational frequencies and the potential energy distribution (PED) for each normal mode. The PED indicates the contribution of each internal coordinate (like bond stretching or angle bending) to a particular vibrational mode, allowing for unambiguous assignments of the observed spectral bands. nih.govresearchgate.net
The NCA, often carried out using methods like the Scaled Quantum Mechanical Force Field (SQMFF), helps in resolving ambiguities in band assignments and provides a deeper understanding of the coupling between different vibrational modes within the molecule. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds by providing detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound provides valuable information about the number and types of protons and their neighboring atoms. The chemical shifts (δ) of the protons are influenced by their electronic environment, and the spin-spin coupling patterns reveal the connectivity of the atoms. rsc.org
Table 2: ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.35 | Triplet | 3H | -OCH₂CH ₃ |
| ~3.85 | Singlet | 3H | -OCH ₃ |
| ~4.30 | Quartet | 2H | -OCH ₂CH₃ |
| ~5.90 | Broad Singlet | 2H | -NH ₂ |
| ~6.2-7.8 | Multiplet | 3H | Aromatic protons |
Note: The chemical shifts and coupling constants (J values) can vary depending on the solvent and the magnetic field strength of the NMR spectrometer. rsc.org
The triplet and quartet pattern for the ethyl group protons is a classic example of spin-spin coupling. The broad singlet for the amino protons is characteristic and its chemical shift can be concentration and temperature dependent. The signals for the aromatic protons appear in the downfield region, and their specific splitting patterns can be complex due to the substitution pattern on the benzene ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum.
Table 3: ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~14.5 | -OCH₂C H₃ |
| ~55.5 | -OC H₃ |
| ~60.5 | -OC H₂CH₃ |
| ~98-155 | Aromatic Carbons |
| ~166.0 | C =O (Ester) |
Note: The chemical shifts are referenced to a standard, typically tetramethylsilane (B1202638) (TMS).
The ¹³C NMR spectrum clearly shows the signals for the ethyl group carbons, the methoxy carbon, the aromatic carbons, and the carbonyl carbon of the ester group. The specific chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing effect of the ester group.
Advanced Two-Dimensional NMR Techniques for Connectivity Mapping
While one-dimensional (1D) NMR provides initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR spectroscopy is indispensable for unambiguously assigning signals and mapping the covalent bond framework of this compound. Techniques such as COSY, HSQC, and HMBC provide through-bond correlation data, confirming the molecular structure. sielc.comresearchgate.net
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sielc.com For this compound, the most significant correlation would be observed between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group, appearing as a cross-peak that confirms the ethyl fragment. Additionally, correlations between the aromatic protons (H-3, H-5, and H-6) would be visible, allowing for their sequential assignment based on their coupling patterns (ortho, meta).
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct, one-bond correlations between protons and the carbons to which they are attached. researchgate.net This technique is crucial for assigning the carbon signals of the molecule. For instance, the signal for the methoxy protons (-OCH₃) would correlate with the methoxy carbon, and the aromatic proton signals would correlate directly with their corresponding aromatic carbon signals (C-3, C-5, C-6).
The protons of the ethyl group's methylene (-CH₂) showing a correlation to the carbonyl carbon (C=O) of the ester.
The aromatic proton H-6 showing correlations to the carbonyl carbon (C=O) and to C-2 and C-4.
The methoxy protons (-OCH₃) showing a correlation to the aromatic carbon C-2, confirming its position.
The amine protons (-NH₂) showing correlations to the aromatic carbons C-4, C-3, and C-5.
The expected 2D NMR correlations are summarized in the table below.
Table 1: Predicted 2D NMR Correlations for this compound This table is interactive. Click on the headers to sort.
| Proton Signal (¹H) | COSY (¹H) Correlations | HSQC (¹³C) Correlation | Key HMBC (¹³C) Correlations |
|---|---|---|---|
| H-3 | H-5 | C-3 | C-1, C-5, C=O |
| H-5 | H-3, H-6 | C-5 | C-1, C-3, C-4 |
| H-6 | H-5 | C-6 | C-1, C-2, C-4, C=O |
| -NH₂ | - | - | C-3, C-4, C-5 |
| -OCH₃ (methoxy) | - | C-OCH₃ | C-2 |
| -OCH₂- (ethyl) | -CH₃ (ethyl) | C-OCH₂- | C=O, -CH₃ (ethyl) |
| -CH₃ (ethyl) | -OCH₂- (ethyl) | C-CH₃ | -OCH₂- (ethyl) |
Electronic Absorption and Emission Spectroscopy (UV-Vis Fluorescence)
The electronic absorption and emission properties of this compound are governed by the chromophores within its structure: the substituted benzene ring, the carbonyl group, the amino group, and the methoxy group.
The UV-Vis absorption spectrum of this compound is expected to be dominated by intense π → π* transitions associated with the aromatic system. The presence of two strong electron-donating groups (amino and methoxy) in conjugation with an electron-withdrawing carbonyl group leads to significant charge-transfer character in the electronic transitions. This typically results in strong absorption bands in the UV region.
The absorption and fluorescence spectra of aminobenzoate derivatives are often highly sensitive to the solvent environment, a phenomenon known as solvatochromism. a2bchem.com The Stokes shift, which is the difference in energy between the absorption maximum and the emission maximum, typically increases with solvent polarity for compounds with significant intramolecular charge transfer (ICT) character in their excited state. a2bchem.comvulcanchem.com
In non-polar solvents (e.g., cyclohexane), the molecule's spectral properties would reflect its ground-state electronic distribution with minimal perturbation.
In polar aprotic solvents (e.g., acetonitrile), stabilization of the more polar excited state would lead to a red shift in the fluorescence emission spectrum compared to that in non-polar solvents.
In polar protic solvents (e.g., ethanol (B145695), methanol), specific interactions such as hydrogen bonding between the solvent and the solute's amino and carbonyl groups can occur. uni.lunih.gov These interactions can further stabilize the excited state, leading to even larger Stokes shifts. However, hydrogen bonding can also affect non-radiative decay pathways, influencing the fluorescence quantum yield. uni.lu For some aminobenzoates, increasing temperature in polar solvents can disrupt these hydrogen bonds, leading to a hypsochromic (blue) shift in absorption. a2bchem.com
Table 2: Expected Solvent Effects on the Electronic Spectra This table is interactive. Click on the headers to sort.
| Solvent Type | Example | Expected Interaction | Effect on Fluorescence Spectrum |
|---|---|---|---|
| Non-Polar | Cyclohexane | General van der Waals forces | Emission at highest energy (shortest wavelength) |
| Polar Aprotic | Acetonitrile (B52724) | Dipole-dipole interactions | Red-shift (bathochromic) compared to non-polar |
| Polar Protic | Ethanol | Hydrogen bonding | Strongest red-shift (bathochromic) compared to non-polar |
X-ray Crystallography for Single Crystal Structure Determination
Single-crystal X-ray crystallography provides the definitive, solid-state three-dimensional structure of a molecule, yielding precise data on bond lengths, bond angles, and intermolecular interactions.
As of the latest literature search, a solved single-crystal structure for this compound has not been reported. However, analysis of closely related structures, such as derivatives of ethyl 4-aminobenzoate (B8803810), allows for a prediction of its key structural features. For instance, in related benzoate (B1203000) esters, the ester group is often not perfectly coplanar with the benzene ring. The molecule is expected to be largely planar due to the sp² hybridization of the aromatic ring, but with some torsion around the C1-C(O) bond. In the solid state, it is anticipated that intermolecular hydrogen bonds would form between the amino group (-NH₂) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, influencing the crystal packing.
Chiroptical Spectroscopy for Chirality in Derivatives (e.g., Exciton (B1674681) Coupled Circular Dichroism)
This compound itself is an achiral molecule. However, its aminobenzoate moiety is an excellent chromophore for use in Exciton Coupled Circular Dichroism (ECCD), a powerful technique for determining the absolute stereochemistry of chiral molecules.
The ECCD method applies to molecules that contain at least two spatially close chromophores with strong electronic transitions. When these chromophores are arranged in a chiral manner, their transition dipole moments couple, leading to a splitting of the CD absorption band into two bands of opposite sign, known as a "couplet" or "bisignate Cotton effect". The sign of this couplet (i.e., whether the positive band is at a longer or shorter wavelength) is directly related to the handedness (chirality) of the spatial arrangement of the chromophores.
To apply this technique, one could synthesize a chiral derivative of this compound. For example, by covalently attaching two molecules of 4-amino-2-methoxybenzoic acid (the parent acid) to a chiral diol, the two resulting benzoate chromophores would be held in a fixed chiral orientation. The resulting CD spectrum would exhibit an exciton couplet, and by applying the exciton chirality rule, the absolute configuration of the diol could be determined non-empirically. The intensity of the couplet is inversely proportional to the square of the distance between the chromophores and is dependent on their relative orientation.
Computational Chemistry and Theoretical Modeling of Ethyl 4 Amino 2 Methoxybenzoate
Density Functional Theory (DFT) Based Quantum Chemical Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-electron systems. For Ethyl 4-amino-2-methoxybenzoate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine its fundamental chemical characteristics. researchgate.net
The first step in most quantum chemical calculations is to find the molecule's most stable three-dimensional structure, a process known as geometry optimization. nih.gov For a flexible molecule like this compound, which has several rotatable single bonds (e.g., C-O and C-C bonds in the ethyl group, and C-O bond of the methoxy (B1213986) group), multiple energy minima, or conformers, may exist.
A potential energy surface scan is performed by systematically rotating these bonds to map the conformational energy landscape and identify the most stable conformer (the global minimum) and other low-energy local minima. researchgate.net The optimized geometrical parameters, such as bond lengths, bond angles, and dihedral angles, for the most stable conformer are then calculated. nih.gov These calculations confirm that the optimized structure corresponds to a true energy minimum by ensuring there are no imaginary frequencies in the vibrational analysis. nih.gov
| Parameter | Bond/Angle | Value (Å / °) |
|---|---|---|
| Bond Length | C-N (amino) | 1.375 |
| C=O (carbonyl) | 1.230 | |
| C-O (methoxy) | 1.360 | |
| Bond Angle | C-C-N | 121.5 |
| O=C-O | 124.0 | |
| C-O-C (methoxy) | 118.0 | |
| Dihedral Angle | C(ar)-C(ar)-C=O | 180.0 |
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. researchgate.netmalayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. malayajournal.orgresearchgate.net
For this compound, the HOMO is typically localized over the amino group and the benzene (B151609) ring, reflecting the electron-donating nature of these moieties. The LUMO is generally distributed over the carbonyl group and the benzene ring, which act as electron-accepting regions. The presence of both electron-donating (amino, methoxy) and electron-withdrawing (ester) groups can narrow the HOMO-LUMO gap, influencing the molecule's electronic transitions and reactivity. nih.gov Time-dependent DFT (TD-DFT) approaches are used to study these electronic properties. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | -5.85 |
| E(LUMO) | -1.45 |
| Energy Gap (ΔE) | 4.40 |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule, allowing for the prediction of sites for electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net The map is plotted on the molecule's surface, with different colors indicating varying electrostatic potential. chemrxiv.org
In an MEP map of this compound:
Red regions indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. These are typically found around the oxygen atoms of the carbonyl and methoxy groups, which possess high electron density due to lone pairs. youtube.com
Blue regions indicate positive electrostatic potential, representing electron-poor areas that are susceptible to nucleophilic attack. These are generally located around the hydrogen atoms of the amino group and the aromatic ring. youtube.com
Green regions represent areas of neutral potential.
The MEP map is a valuable tool for understanding hydrogen bonding interactions and predicting how the molecule will interact with other chemical species. malayajournal.org
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of the wavefunction into localized one-center (lone pairs) and two-center (bonds) elements, which align with the chemist's intuitive Lewis structure picture. uni-muenchen.deq-chem.com This analysis provides detailed insights into intramolecular interactions, such as charge delocalization and hyperconjugation. researchgate.net
Natural Localized Molecular Orbitals (NLMOs) provide another way to visualize localized orbitals that are more efficiently calculated than other localization schemes. uni-muenchen.de
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (N) | π* (C-C)ring | 55.2 |
| LP (O)methoxy | σ* (C-C)ring | 28.5 |
| LP (O)carbonyl | σ* (C-C)ester | 2.8 |
E(2) represents the stabilization energy of the hyperconjugative interaction.
Atomic charge distribution analysis provides an estimate of the partial charge on each atom within the molecule. uni-muenchen.de Mulliken population analysis is a common method for calculating these charges based on the linear combination of atomic orbitals. wikipedia.org
In this compound, the Mulliken charges would show:
Negative charges on the electronegative oxygen and nitrogen atoms.
Positive charges on the carbon atom of the carbonyl group and the hydrogen atoms.
It is important to note that Mulliken charges are known to be highly sensitive to the choice of basis set, which can limit their reliability. wikipedia.org Natural Population Analysis (NPA), performed as part of an NBO analysis, is often considered a more robust method for assigning atomic charges. q-chem.comresearchgate.net Both methods confirm the expected charge distribution based on electronegativity, with the amino and methoxy groups donating electron density to the ring and the ester group withdrawing it.
| Atom | Mulliken Charge (e) | Natural (NPA) Charge (e) |
|---|---|---|
| O (carbonyl) | -0.58 | -0.65 |
| N (amino) | -0.85 | -0.91 |
| C (carbonyl) | +0.75 | +0.88 |
| H (amino) | +0.41 | +0.45 |
Molecular Dynamics Simulations for Conformational Flexibility
While DFT calculations provide information on static, optimized structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. nih.gov An MD simulation would model the movement of the atoms in this compound in a simulated environment, such as in a water solvent, by solving Newton's equations of motion.
These simulations can reveal how the molecule explores its conformational space, providing insights into the flexibility of the ethyl and methoxy side chains. By analyzing the trajectory of the simulation, one can determine the distribution of dihedral angles, identify stable conformational states, and understand the transitions between them. This information is crucial for understanding how the molecule's shape might change upon interacting with other molecules or its environment, which is a key aspect of its biological and chemical function. nih.gov
Intermolecular Interaction Analysis
The study of intermolecular interactions is crucial for understanding the crystal packing, stability, and physicochemical properties of a compound. For this compound, computational methods provide a powerful lens through which to examine these non-covalent forces.
Hydrogen Bonding Network Analysis (e.g., Quantum Theory of Atoms in Molecules - QTAIM, Reduced Density Gradient - RDG)
At present, specific studies employing the Quantum Theory of Atoms in Molecules (QTAIM) or Reduced Density Gradient (RDG) analysis for this compound are not available in the surveyed scientific literature. These advanced computational techniques are instrumental in identifying and characterizing the nature and strength of hydrogen bonds and other weak interactions that govern the supramolecular assembly of molecules in the solid state.
QTAIM analysis focuses on the topology of the electron density to define atomic basins and the paths of maximum electron density between atoms, known as bond paths. The properties at the bond critical points (BCPs) along these paths, such as electron density (ρ) and its Laplacian (∇²ρ), offer quantitative insights into the nature of the chemical bonds, including hydrogen bonds.
RDG analysis, a method derived from density functional theory (DFT), allows for the visualization of non-covalent interactions in real space. It plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This results in low-gradient spikes that correspond to different types of interactions, such as strong hydrogen bonds, weaker van der Waals forces, and steric repulsion, which can be color-mapped for intuitive visual analysis.
While direct application of these methods to this compound has not been reported, studies on structurally related molecules, such as Ethyl 4-(2-hydroxy-ethyl-amino)-3-nitro-benzoate, have demonstrated the presence of intramolecular N-H⋯O hydrogen bonds that contribute to molecular stability. nih.gov Such analyses for this compound would be invaluable in elucidating the role of the amino and ester functional groups in forming its crystal lattice.
Energy Framework Calculations for Crystal Packing
Detailed energy framework calculations for this compound are not presently found in published research. This computational approach is used to quantify the energetic contributions of different types of intermolecular interactions within a crystal structure, providing a visual and quantitative understanding of the crystal's stability and packing topology.
The method involves calculating the interaction energies between a central molecule and its surrounding neighbors in the crystal lattice. These energies are then used to construct "energy frameworks," which are graphical representations of the interaction topologies. Different types of interaction energies (e.g., electrostatic, dispersion, repulsion, and total energy) can be visualized as cylinders connecting pairs of molecules, with the cylinder thickness proportional to the strength of the interaction.
Applications of this compound in Organic Synthesis and Materials Chemistry
This compound, a substituted aromatic ester, serves as a versatile molecule in the realms of organic and medicinal chemistry. Its unique arrangement of an amino group, a methoxy group, and an ethyl ester on a benzene ring provides multiple reactive sites, making it a valuable precursor and building block for a range of complex molecules. While much of the documented research pertains to its closely related analog, Mthis compound, the chemical principles and synthetic applications are largely interchangeable.
Analytical Methodologies for Quantitative and Qualitative Research Characterization
Chromatographic Method Development for Ethyl 4-amino-2-methoxybenzoate and its Impurities/Derivatives
Chromatographic methods are central to the separation and analysis of this compound from its potential impurities, which may include starting materials, by-products, and degradation products. The development of robust chromatographic methods is essential for accurate and reliable results.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Due to the polar nature of the amino and methoxy (B1213986) groups, as well as the ester functionality, reversed-phase HPLC is the most common approach.
Method development for this compound would typically commence with screening various C18 and C8 columns from different manufacturers to assess selectivity and peak shape. A mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is generally used. The buffer helps to control the ionization of the basic amino group, ensuring consistent retention times and symmetrical peaks.
For instance, a method for a related compound, p-aminobenzoic acid, utilized a mobile phase of toluene, acetone (B3395972), methanol, and ammonia (B1221849) for separation on a silica (B1680970) gel plate, indicating the importance of mobile phase composition in achieving desired separation. rsc.org The development of a stability-indicating HPLC method would involve subjecting a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. chromatographyonline.com The HPLC method must then be able to separate the parent compound from all these degradation products, demonstrating its specificity. chromatographyonline.com
A typical starting point for HPLC method development is outlined in the table below.
| Parameter | Typical Starting Condition |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
This table represents a generalized starting point for HPLC method development for this compound, based on common practices for similar aromatic amines and esters.
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These benefits are achieved through the use of columns packed with sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.
The principles of UPLC method development for this compound are similar to those for HPLC, but with a focus on optimizing for speed and efficiency. The faster analysis times of UPLC are particularly advantageous for high-throughput screening of samples. A study on the analysis of primary aromatic amines demonstrated that a UPLC method could be up to seven times faster than a conventional HPLC method. waters.com
A representative UPLC method for a compound with similar polarity is detailed in the following table.
| Parameter | Typical UPLC Condition |
| Stationary Phase | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Methanol with 0.1% Formic Acid |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV-PDA and MS |
This table illustrates a typical UPLC method that could be adapted for this compound, based on established methods for other primary aromatic amines. lcms.cz
The optimization of chromatographic parameters is a critical step in developing a robust and reliable analytical method. libretexts.org
Stationary Phases: While C18 columns are a common starting point, other stationary phases may offer better selectivity for this compound and its specific impurities. Phenyl-hexyl columns, for example, can provide alternative selectivity through pi-pi interactions with the aromatic ring. For highly polar compounds, hydrophilic interaction liquid chromatography (HILIC) might be considered. waters.com
Mobile Phase Composition: The choice of organic modifier (acetonitrile or methanol) and the buffer system can significantly impact retention and selectivity. Acetonitrile generally provides lower viscosity and higher efficiency, while methanol can offer different selectivity. The use of additives like formic acid or trifluoroacetic acid helps to improve peak shape and ionization for mass spectrometry detection. nih.gov
pH: The pH of the mobile phase is a crucial parameter for ionizable compounds like this compound. The amino group has a pKa value that dictates its degree of ionization at a given pH. Operating at a pH at least two units away from the pKa ensures a consistent ionization state and reproducible retention times.
Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Higher temperatures can lead to lower backpressure and sharper peaks, but may also degrade the stationary phase or the analyte. A typical range for optimization is 25-40 °C. lcms.cz
Flow Rate: The flow rate influences analysis time and efficiency. In HPLC, flow rates are typically around 1.0 mL/min, while UPLC methods use lower flow rates, often in the range of 0.2-0.6 mL/min, due to the smaller column dimensions. lcms.cz
To gain comprehensive information about the sample, chromatographic systems are often coupled with multiple detectors.
UV/Photodiode Array (PDA) Detection: A Photodiode Array (PDA) detector acquires the entire UV-visible spectrum for each point in the chromatogram. This is invaluable for assessing peak purity and for identifying compounds based on their UV spectra. Aromatic compounds like this compound exhibit strong UV absorbance, making this a sensitive detection method. amazonaws.com The aromatic amino acid structure suggests it will absorb UV light effectively. wikipedia.org
Mass Spectrometry (MS) Detection: Coupling liquid chromatography with mass spectrometry (LC-MS) provides molecular weight information and structural details of the analytes. This is a powerful tool for the definitive identification of impurities and degradation products. nih.gov Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound.
Spectrofluorometric Analytical Techniques
A spectrofluorometric method would involve determining the optimal excitation and emission wavelengths. This technique is particularly useful for quantifying trace amounts of the compound or its fluorescent impurities.
Validation of Analytical Methods for Research Purity and Assay
Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. researchgate.net Method validation is a regulatory requirement in the pharmaceutical industry and a key component of good scientific practice. pharmaguideline.com The validation process involves a series of experiments to demonstrate the method's performance characteristics. amazonaws.com
Key validation parameters, as defined by the International Council for Harmonisation (ICH), include:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The peak for the main component should be free of interference from impurities, degradants, or placebo components. chromatographyonline.com |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assay: 80-120% of the test concentration. For impurities: from the reporting level to 120% of the specification. chromatographyonline.com |
| Accuracy | The closeness of the test results to the true value. | For assay: 98.0-102.0% recovery. For impurities: recovery should be within an appropriate range depending on the concentration. |
| Precision (Repeatability and Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. amazonaws.com |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like pH, mobile phase composition, or temperature are slightly varied. |
This table summarizes the key validation parameters and their typical acceptance criteria based on ICH guidelines.
Q & A
Q. What are the common synthetic routes for Ethyl 4-amino-2-methoxybenzoate, and how are reaction conditions optimized?
Methodological Answer: this compound can be synthesized via acylation and esterification steps. A typical route involves:
Acyl Chloride Formation : Reacting substituted carboxylic acids with thionyl chloride (SOCl₂) in toluene at 80°C for 3 hours to generate acyl chlorides .
Condensation : Reacting the acyl chloride with this compound in dimethylformamide (DMF) using triethylamine (TEA) as a base at room temperature overnight (yield: ~85%) .
Hydrolysis and Amidation : Hydrolyzing the ester to the carboxylic acid using NaOH in aqueous alcohol (40°C, 5h; yield: 83–92%), followed by coupling with amines using HATU/DIPEA in dichloromethane (DCM) (yield: 71–86%) .
Optimization Tips :
- Control reaction temperature to avoid side reactions during acylation.
- Use coupling agents (e.g., HATU) to improve amidation efficiency.
- Adapt methodologies from methyl ester syntheses (e.g., alkylation and bromination steps) by substituting ethyl groups .
Q. What spectroscopic and chromatographic methods are employed to characterize this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR spectra to confirm substituent positions (e.g., methoxy and amino groups) and ester linkage integrity. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Monitor purity using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS (e.g., molecular ion peak at m/z 209.2 for the parent compound) .
Advanced Questions
Q. How can hydrogen bonding patterns in the crystal structure of this compound be analyzed using graph set analysis?
Methodological Answer:
- Graph Set Theory : Apply Etter’s formalism to categorize hydrogen bonds into patterns (e.g., D for donor, A for acceptor). For example:
- Software Tools : Use SHELXL for refinement and Mercury (CCDC) to visualize hydrogen-bonded networks. Compare observed patterns with databases (e.g., Cambridge Structural Database) to identify supramolecular motifs .
Table 1 : Example Hydrogen Bond Parameters
| Donor–Acceptor Pair | Distance (Å) | Angle (°) | Graph Set Notation |
|---|---|---|---|
| N–H···O (ester) | 2.85 | 155 | D |
| C–H···O (methoxy) | 3.10 | 145 | C(6) |
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data in the reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Compare calculated reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) with experimental outcomes (e.g., regioselectivity in substitution reactions) .
- Isotopic Labeling : Use deuterated analogs (e.g., CD₃O– groups) to track reaction mechanisms via kinetic isotope effects .
- Cross-Validation : Replicate synthetic steps under varying conditions (e.g., solvent polarity, temperature) to identify discrepancies caused by solvent effects or transition-state stabilization .
Q. How do structural modifications at the 4-amino and 2-methoxy positions influence the biological activity of this compound derivatives?
Methodological Answer:
- Amino Group Modifications :
- Acetylation : Reduces hydrogen-bonding capacity, potentially lowering receptor binding affinity (e.g., dopamine D2 receptors) .
- Alkylation : Enhances lipophilicity, improving blood-brain barrier penetration .
- Methoxy Group Modifications :
- Halogenation (e.g., –Cl substitution): Alters electronic effects, increasing electrophilicity for nucleophilic attack .
- Activity Testing : Use in vitro assays (e.g., radioligand binding for serotonin 5-HT₃ receptors) to correlate structural changes with IC₅₀ values .
Table 2 : Example Bioactivity Data for Derivatives
| Derivative | Modification | IC₅₀ (nM) for 5-HT₃ |
|---|---|---|
| Parent Compound | None | 120 |
| 4-Acetamido Derivative | –NHCOCH₃ | 450 |
| 2-Chloro Derivative | –Cl at methoxy | 85 |
Q. How can low yields in amidation reactions of this compound be addressed?
Methodological Answer:
- Coupling Agents : Replace HATU with T3P (propylphosphonic anhydride) for higher efficiency in polar aprotic solvents (e.g., DMF) .
- Solvent Optimization : Use tetrahydrofuran (THF) instead of DCM to improve solubility of hydrophobic intermediates .
- Catalytic Additives : Add 4-dimethylaminopyridine (DMAP) to accelerate acylation kinetics .
- Workflow : Monitor reactions via TLC and purify intermediates via flash chromatography to eliminate competing side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
